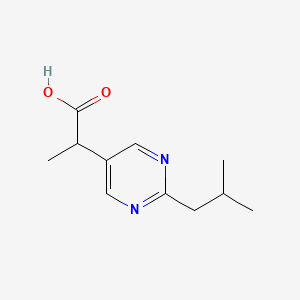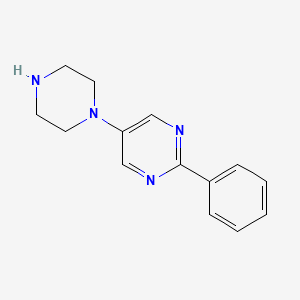
2-Phenyl-5-(piperazin-1-YL)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-5-(piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyrimidine ring substituted with a phenyl group at the 2-position and a piperazine moiety at the 5-position. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(piperazin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylpyrimidine with piperazine under reflux conditions. The reaction is often carried out in the presence of a suitable solvent, such as acetonitrile or ethanol, and a base, such as potassium carbonate or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazine derivatives, which can further be utilized in various applications .
Scientific Research Applications
2-Phenyl-5-(piperazin-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as a ligand for various biological targets, facilitating the study of receptor-ligand interactions.
Industry: Employed in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1-Piperazinyl)pyrimidine: A closely related compound with similar biological activities.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another derivative with potential therapeutic applications.
Uniqueness
2-Phenyl-5-(piperazin-1-yl)pyrimidine stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its ability to selectively inhibit acetylcholinesterase, combined with its structural versatility, makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C14H16N4 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-phenyl-5-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C14H16N4/c1-2-4-12(5-3-1)14-16-10-13(11-17-14)18-8-6-15-7-9-18/h1-5,10-11,15H,6-9H2 |
InChI Key |
GCIKUJYJHXFICC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


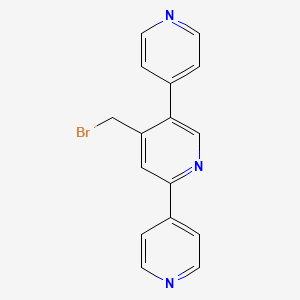
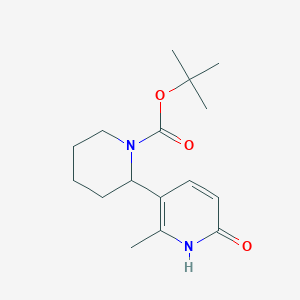
![2-cyclopropyl-N-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11809977.png)
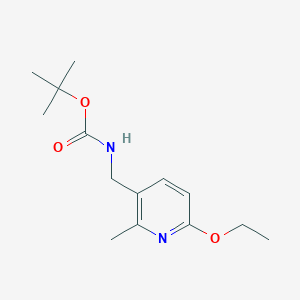
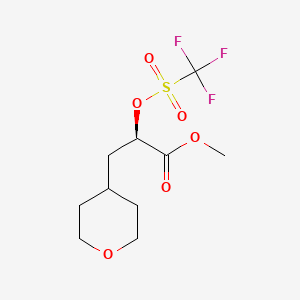
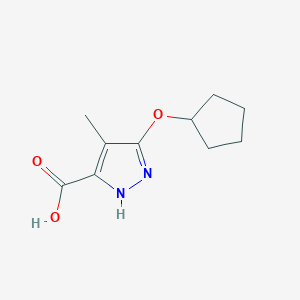

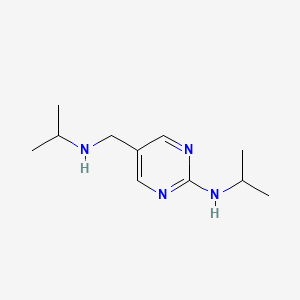

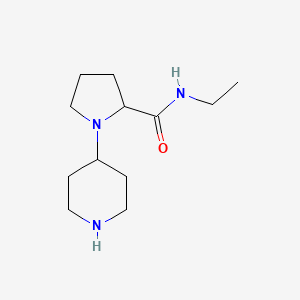

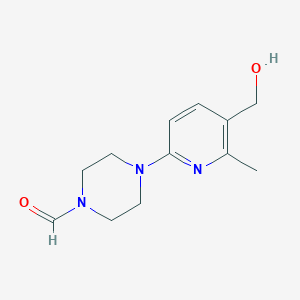
![6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one](/img/structure/B11810029.png)
